molecular formula C6H3F7S B2992335 (2,4-Difluorophenyl)-pentafluoro-lambda6-sulfane CAS No. 1522408-96-3

(2,4-Difluorophenyl)-pentafluoro-lambda6-sulfane

Cat. No.: B2992335
CAS No.: 1522408-96-3
M. Wt: 240.14
InChI Key: NWDAZTJMECAHDD-UHFFFAOYSA-N
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Description

“(2,4-Difluorophenyl)-pentafluoro-lambda6-sulfane” likely contains a phenyl ring with fluorine atoms at the 2 and 4 positions, and a pentafluoro sulfane group. Fluorinated compounds are often used in pharmaceuticals and agrochemicals due to their unique properties .


Chemical Reactions Analysis

Fluorinated compounds, such as “this compound”, can participate in various chemical reactions. The presence of fluorine atoms can enhance the stability of the compound and influence its reactivity .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” would be influenced by the presence of fluorine atoms and the sulfane group. Fluorine atoms can enhance the stability, polarity, and lipophilicity of the compound .

Scientific Research Applications

Synthesis of Heterocyclic and Polyfunctional Compounds

New pentafluoro-lambda6-sulfanyl-containing 4,5-dihydroisoxazoles have been synthesized efficiently. These compounds serve as useful intermediates for the preparation of heterocyclic and polyfunctional compounds containing the pentafluorosulfanyl group (Brel, 2006).

Polymer and Surface Coating Applications

Pentafluoro-lambda6-sulfanyl-containing 1,3-, 1,4-, and 1,5-alkadienes have been synthesized and their epoxidation studied. These compounds are valuable as monomers or intermediates in preparing polymers, polymer surface coatings, and heterocyclic compounds containing the SF5 group (Brel, 2005).

Chemiluminescence and Oxidation Studies

Sulfanyl-substituted bicyclic dioxetanes and their base-induced chemiluminescence have been explored, offering insights into novel chemical reactions and potential applications in sensing and imaging technologies (Watanabe et al., 2010).

Improving Synthetic Routes

The use of iodine pentafluoride has elucidated a challenging Cl-F exchange fluorination reaction in preparing pentafluoro-lambda6-sulfanyl-(hetero)arenes with electron-withdrawing substituents. This advancement inhibits a major side-reaction of C-S bond cleavage, improving synthetic efficiency (Cui et al., 2017).

Environmental Applications

Tetrafluoro-lambda6-sulfanyl has been utilized as a bridging group to bond perfluoroalkyl to phenylene, leading to materials with improved environmental degradation properties under ultraviolet light. This application highlights the potential for creating more eco-friendly materials (Wang et al., 2020).

Drug Development Potential

Pyridine-SF4-isoxazolines, connected by a rodlike trans-SF4 linker, have been synthesized. The SF4 linkers provide a viable alternative to traditional linkers in drug design, showcasing the potential for these compounds in developing new pharmaceuticals (Maruno et al., 2022).

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. For instance, many fluorinated compounds used in pharmaceuticals interact with biological targets to exert their effects .

Safety and Hazards

The safety and hazards associated with “(2,4-Difluorophenyl)-pentafluoro-lambda6-sulfane” would depend on various factors such as its reactivity, toxicity, and handling procedures. It’s always important to refer to the material safety data sheet (MSDS) for specific safety information .

Properties

IUPAC Name

(2,4-difluorophenyl)-pentafluoro-λ6-sulfane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3F7S/c7-4-1-2-6(5(8)3-4)14(9,10,11,12)13/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWDAZTJMECAHDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)S(F)(F)(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3F7S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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